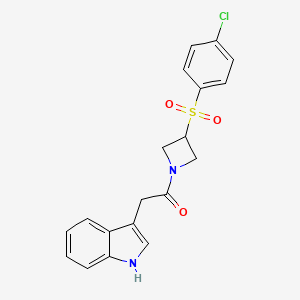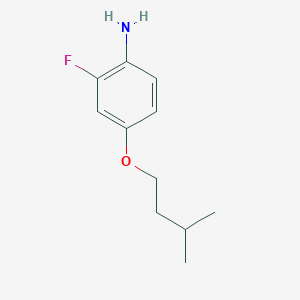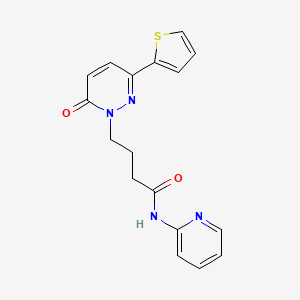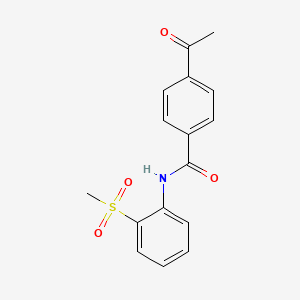![molecular formula C18H14N2O3 B2650482 N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide CAS No. 325699-58-9](/img/structure/B2650482.png)
N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide” is a chemical compound with the molecular formula C18H14N2O3 . It is also known by its CAS number 325699-58-9 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,15H,1H3,(H,20,23)/b19-11-1 . Unfortunately, specific details about the molecular structure of this compound were not found.Physical and Chemical Properties Analysis
The compound has a molecular formula of C18H14N2O3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide, such as certain novel benzamides and quinazolin-4(3H)-ones, exhibit remarkable antitumor activity against a variety of cancer cell lines. The compounds were synthesized through reactions involving hydrazinecarbonyl aryl benzamides and indoline-2,3-diones, leading to derivatives that showed more potent antitumor activity than the standard drug CFM-1, especially compounds with specific IC50 values indicating high percentage inhibition against cell lines like Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. QSAR analyses further supported the anticancer potential of these compounds across different cancer cell lines, indicating the significant role of the structural configuration and substituents in enhancing anticancer activity (Alafeefy et al., 2015).
Synthesis Methodologies
Studies on the synthesis methodologies involving this compound derivatives have highlighted various chemical reactions and conditions that lead to the formation of these compounds. For instance, the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides has been documented, showcasing a method for the efficient synthesis of related compounds under specific conditions, which could have implications for the development of new chemical entities with potential biological activities (Wang and Widenhoefer, 2004).
Properties and Applications in Complex Structures
Further research into the properties of this compound derivatives has explored their inclusion in complex chemical structures like metal-organic frameworks (MOFs) and their applications in luminescence and thermostability studies. These studies open avenues for the use of such compounds in materials science, highlighting their versatility beyond biological activities. For example, the synthesis and characterization of carboxylate-assisted acylamide metal–organic frameworks have demonstrated unique structural properties that could be leveraged for various applications, including catalysis, drug delivery, and the development of luminescent materials (Sun et al., 2012).
Propiedades
IUPAC Name |
N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,15H,1H3,(H,20,23)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUDRKASGXNRHW-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1)/C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2650400.png)
![Methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate](/img/structure/B2650401.png)
![2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide](/img/structure/B2650402.png)





![2-(Chloromethyl)imidazo[1,2-b]pyridazine dihydrochloride](/img/structure/B2650413.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)


